1-(4-chlorophenyl)-3-(octahydro-2H-isoindol-2-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-3-OCTAHYDRO-2H-ISOINDOL-2-YLDIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chlorophenyl group and an isoindole moiety
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-3-OCTAHYDRO-2H-ISOINDOL-2-YLDIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoindole Moiety: This step involves the cyclization of a suitable precursor, such as a substituted benzylamine, under acidic conditions to form the isoindole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the isoindole intermediate.
Formation of the Pyrrole Ring: The final step involves the cyclization of the intermediate to form the pyrrole ring, completing the synthesis of the compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, alternative solvents, and improved reaction conditions.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-3-OCTAHYDRO-2H-ISOINDOL-2-YLDIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced derivatives with different chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other substituents. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-CHLOROPHENYL)-3-OCTAHYDRO-2H-ISOINDOL-2-YLDIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used in studies related to cell signaling, enzyme inhibition, and receptor binding.
Medicine: The compound has potential therapeutic applications due to its bioactive properties. It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-OCTAHYDRO-2H-ISOINDOL-2-YLDIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-3-OCTAHYDRO-2H-ISOINDOL-2-YLDIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities. the presence of the chlorophenyl group in 1-(4-CHLOROPHENYL)-3-OCTAHYDRO-2H-ISOINDOL-2-YLDIHYDRO-1H-PYRROLE-2,5-DIONE gives it unique properties.
Pyrrole Derivatives: These compounds also have a pyrrole ring, but their chemical and biological properties can vary significantly depending on the substituents attached to the ring.
Isoindole Derivatives: These compounds share the isoindole moiety and are studied for their potential applications in various fields. The combination of the isoindole and pyrrole rings in 1-(4-CHLOROPHENYL)-3-OCTAHYDRO-2H-ISOINDOL-2-YLDIHYDRO-1H-PYRROLE-2,5-DIONE makes it a unique compound with distinct properties.
Properties
Molecular Formula |
C18H21ClN2O2 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H21ClN2O2/c19-14-5-7-15(8-6-14)21-17(22)9-16(18(21)23)20-10-12-3-1-2-4-13(12)11-20/h5-8,12-13,16H,1-4,9-11H2 |
InChI Key |
RBRRWYQEVKKWPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CN(CC2C1)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.